![molecular formula C23H26N4O5S B13370879 3-(3,4-Dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370879.png)
3-(3,4-Dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound belonging to the class of triazolothiadiazoles
Méthodes De Préparation
The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate substituted phenyl hydrazines with carbon disulfide and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of intermediate thiosemicarbazides, which cyclize to form the desired triazolothiadiazole ring system. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
3-(3,4-Dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolothiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.
Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of new materials with specific functionalities, such as sensors, catalysts, and electronic devices
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
3-(3,4-Dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a similar structure but with different substituents, leading to variations in its biological activities and applications.
3-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:
3-(3,4-Dimethoxyphenyl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:
Propriétés
Formule moléculaire |
C23H26N4O5S |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H26N4O5S/c1-6-30-18-12-15(13-19(31-7-2)20(18)32-8-3)22-26-27-21(24-25-23(27)33-22)14-9-10-16(28-4)17(11-14)29-5/h9-13H,6-8H2,1-5H3 |
Clé InChI |
UPDGEBKOPABZQT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13370799.png)
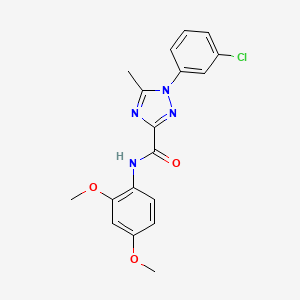
![5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13370806.png)
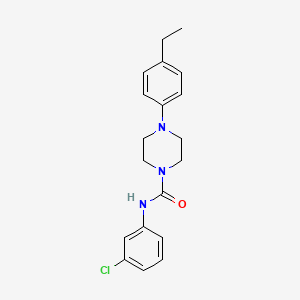
![2-anilino-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B13370825.png)
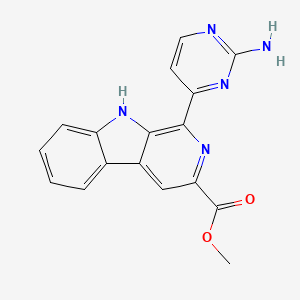
![2-{[2-(4-morpholinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13370837.png)
![6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370846.png)
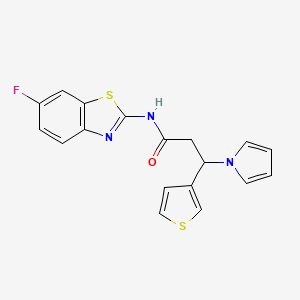
![2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone](/img/structure/B13370858.png)

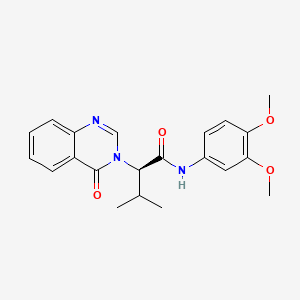
![6-(4-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370875.png)
![4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B13370887.png)
